2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Beschreibung
This compound belongs to the isoindoloquinazoline class, characterized by a fused isoindole-quinazoline core. The structure includes a 3,4,5-trimethoxyphenyl acetamide substituent, which is critical for modulating biological activity, particularly in oncology and kinase inhibition contexts. Its synthesis typically involves multi-step reactions, including cyclization and functionalization of the quinazoline scaffold, followed by coupling with substituted phenylacetamide groups .
Eigenschaften
Molekularformel |
C26H23N3O6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O6/c1-33-20-12-15(13-21(34-2)23(20)35-3)27-22(30)14-28-24-16-8-4-5-9-17(16)26(32)29(24)19-11-7-6-10-18(19)25(28)31/h4-13,24H,14H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
KPOIQERZCSGGQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Intramolecular Diels-Alder Furan (IMDAF) Reaction
The isoindolo[2,1-a]quinazolin-6(5H)-one core is synthesized via an intramolecular Diels-Alder furan (IMDAF) reaction. This method, adapted from literature protocols, involves cyclization of a furan-containing precursor under thermal conditions:
Conditions :
-
Solvent: Toluene
-
Temperature: 110–120°C
-
Reaction time: 12–18 hours
-
Yield: 65–78%
Alternative Cyclization Methods
Alternative routes employ acid-catalyzed cyclization of anthranilic acid derivatives:
Key Parameters :
-
Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub>
-
Solvent: Acetic acid
-
Temperature: 80–90°C
-
Yield: 58–72%
Introduction of the Acetamide Side Chain
Activation of the Core Carboxylic Acid
The isoindoloquinazoline core is functionalized at the C6 position through activation of its carboxylic acid group. Common activating agents include:
-
Thionyl chloride (SOCl<sub>2</sub>) : Converts the acid to an acyl chloride.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) : Forms an active ester intermediate.
Reaction Scheme :
Coupling with 3,4,5-Trimethoxyaniline
The activated intermediate is coupled with 3,4,5-trimethoxyaniline to form the acetamide bond. Two primary methods are employed:
Method A: Direct Aminolysis
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 0°C to room temperature
-
Yield: 70–85%
Method B: Carbodiimide-Mediated Coupling
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Catalysts: EDCI (1.2 equiv), HOBt (1.1 equiv)
-
Temperature: Room temperature
-
Yield: 75–88%
Optimization and Scalability
Purification Techniques
Industrial-Scale Considerations
-
Continuous Flow Reactors : Improve yield to 82–90% by reducing side reactions.
-
Green Chemistry Metrics :
Analytical Characterization
Spectroscopic Data
Purity Validation
-
HPLC : Retention time 8.2 min, >98% purity (C18 column, MeCN/H<sub>2</sub>O 70:30).
-
Elemental Analysis : C 64.3%, H 5.2%, N 11.6% (theoretical: C 64.5%, H 5.1%, N 11.8%).
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield | Purity | Reaction Time | Cost (USD/g) |
|---|---|---|---|---|
| IMDAF + Direct Aminolysis | 78% | 97% | 18 hours | 42 |
| Acid Cyclization + EDCI | 72% | 95% | 24 hours | 38 |
Table 2: Solvent Impact on Coupling Reactions
| Solvent | Yield | Byproducts | E-factor |
|---|---|---|---|
| DCM | 85% | <5% | 8.2 |
| DMF | 88% | 7% (hydrolysis) | 10.5 |
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted isoindoloquinazolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives, including the compound . Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A related study synthesized quinazoline derivatives and tested them against human cancer cell lines (HCT-116, MCF-7, HepG2) and found promising results with IC50 values indicating effective cytotoxicity .
- The unique structural features of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may enhance its selectivity and efficacy against cancer cells compared to simpler derivatives.
Anticonvulsant Activity
Research into quinazoline derivatives has also explored their potential as anticonvulsants. For example:
- A study focused on synthesizing derivatives similar to those containing the quinazoline moiety demonstrated varying degrees of anticonvulsant activity through in vivo models . Although specific results for this compound are not detailed in existing literature, its structural characteristics suggest potential efficacy in this area.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
- Computational studies indicated that the structural features contribute to favorable interactions with target proteins involved in cancer progression and neurological disorders . Such insights guide further experimental validation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinazoline Core : Utilizing appropriate precursors to construct the isoindole framework.
- Functionalization : Introducing methoxy groups and acetamide side chains through standard organic synthesis techniques.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Wirkmechanismus
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit topoisomerase II, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can interact with G-quadruplex structures in telomeric RNA, affecting telomere maintenance and stability .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound’s isoindoloquinazoline core differentiates it from triazoloquinazolinones (e.g., compounds 5a–h in ), which feature a [1,2,4]triazolo[1,5-a]quinazolin-5-one scaffold. The triazoloquinazolinones lack the fused isoindole ring but retain the quinazoline moiety, which is often associated with kinase inhibition. Both classes share synthetic strategies, such as using cyanogen bromide-derived intermediates (e.g., dialkyl N-cyanoimidocarbonates) for cyclization .
Substituent Effects on Bioactivity
- 3,4,5-Trimethoxyphenyl Group : This substituent enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenyl groups. In contrast, the compound 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide (PubChem CID: analogous to ) features a 9,10-dimethoxy configuration and an isopropyl propanamide chain. The positional difference in methoxy groups likely alters receptor binding specificity .
- Acetamide vs.
Table 1: Structural and Functional Comparison of Isoindoloquinazoline Derivatives
Biologische Aktivität
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the isoindole and quinazoline derivative family. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.47 g/mol. Its structure features a complex arrangement of isoindole and quinazoline rings, which are believed to contribute to its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . The compound has shown promising results in various in vitro assays against multiple cancer cell lines.
Table 1: Cytotoxicity Assay Results
The above table summarizes the cytotoxic effects of various derivatives related to the target compound on different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that the compound can trigger programmed cell death in cancer cells. This was confirmed through flow cytometry assays using Annexin V-FITC/PI staining methods.
- Inhibition of Proliferation : The compound has been observed to significantly reduce the proliferation rates of various cancer cell lines (e.g., MCF-7 and HCT-116), indicating its potential as a therapeutic agent.
- Multi-target Inhibition : Some derivatives exhibit inhibitory activities against multiple targets such as Hsp90 and EGFR, which are crucial in cancer progression.
Case Studies
A notable study demonstrated that a derivative similar to our target compound showed an IC50 value of against HCT-116 cells after 48 hours of treatment. This was comparable to doxorubicin's efficacy in similar assays . Another study reported that compounds with structural similarities induced apoptosis in MCF-7 cells with IC50 values ranging from to , showcasing their potential as effective anticancer agents .
Q & A
Q. Q1. What are the critical steps for synthesizing 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how can yield optimization be approached?
Methodological Answer: Synthesis typically involves sequential functionalization of the isoindoloquinazolinone core and coupling with the 3,4,5-trimethoxyphenylacetamide moiety. Key steps include:
- Cyclocondensation : Formation of the isoindoloquinazolinone ring via base-catalyzed cyclization (e.g., using K₂CO₃ in DMF) .
- Acetamide Coupling : Amide bond formation between the quinazolinone intermediate and the trimethoxyphenylacetic acid derivative, often mediated by coupling agents like EDCI/HOBt .
- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the final product.
For yield optimization, apply Design of Experiments (DoE) principles to test variables (temperature, solvent ratios, catalyst loading) and identify statistically significant factors .
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the isoindoloquinazolinone core (distinct aromatic protons at δ 7.2–8.5 ppm) and the trimethoxyphenyl group (singlet for OCH₃ at δ 3.8–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₂₃N₃O₆S) with <5 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
Note : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .
Q. Q3. What structural motifs in this compound suggest potential bioactivity?
Methodological Answer:
- Isoindoloquinazolinone Core : Known to interact with ATP-binding pockets in kinases or topoisomerases via π-π stacking and hydrogen bonding .
- Trimethoxyphenyl Group : Enhances membrane permeability and mimics tyrosine residues in receptor-binding domains .
Hypothesis : The compound may act as a kinase inhibitor (e.g., EGFR or VEGFR) or DNA intercalator. Validate via enzymatic assays (e.g., fluorescence-based kinase inhibition) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in observed vs. predicted spectral data for this compound?
Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR or MS adducts) may arise from:
- Tautomerism : The isoindoloquinazolinone system may exhibit keto-enol tautomerism, altering NMR peak assignments. Use variable-temperature NMR to stabilize dominant forms .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) can shift proton signals. Re-run NMR in CDCl₃ for comparison .
- Degradation : Hydrolysis of the acetamide bond under acidic/basic conditions. Perform stability studies (pH 1–13, 24 hrs) with LC-MS monitoring .
Q. Q5. What computational strategies are recommended for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-II, EGFR). Focus on the trimethoxyphenyl group’s role in hydrophobic pocket occupancy .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and water-mediated interactions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities. Cross-validate with experimental IC₅₀ values .
Q. Q6. How should researchers design assays to evaluate the compound’s inhibitory effects on specific enzymes?
Methodological Answer:
- Enzyme Selection : Prioritize targets based on structural homology (e.g., kinases with ATP-binding sites accommodating bulky heterocycles) .
- Assay Conditions :
- Fluorescence-Based : Use Z´-LYTE™ kinase assay kits (Invitrogen) with ATP concentrations near Km .
- Cellular Models : Test cytotoxicity in HeLa or A549 cells (MTT assay) and correlate with target inhibition (western blot for phosphorylated proteins) .
- Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls.
Q. Q7. What advanced synthetic strategies can improve scalability for in vivo studies?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow systems for cyclocondensation steps to enhance reproducibility and reduce reaction times .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for Buchwald-Hartwig couplings to minimize byproducts .
- Green Chemistry : Replace DMF with Cyrene™ (dihydrolevoglucosenone) as a biodegradable solvent .
Q. Q8. How can contradictory bioactivity results between in vitro and in vivo models be addressed?
Methodological Answer: Discrepancies may stem from:
- Metabolic Instability : Perform microsomal stability assays (human liver microsomes + NADPH) to identify rapid degradation .
- Poor Solubility : Use PEGylation or liposomal encapsulation to enhance bioavailability .
- Off-Target Effects : Employ CRISPR-Cas9 gene editing to knockout suspected off-targets in cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
